3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
CAS No.:
Cat. No.: VC17641050
Molecular Formula: C33H34B2O9
Molecular Weight: 596.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H34B2O9 |
|---|---|
| Molecular Weight | 596.2 g/mol |
| IUPAC Name | 1-oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
| Standard InChI | InChI=1S/C33H34B2O9/c1-29(2)30(3,4)42-34(41-29)19-10-13-22-25(16-19)39-26-17-20(35-43-31(5,6)32(7,8)44-35)11-14-23(26)33(22)24-15-18(27(36)37)9-12-21(24)28(38)40-33/h9-17H,1-8H3,(H,36,37) |
| Standard InChI Key | GGDUQUBGVQXGIX-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=C(C=CC(=C7)C(=O)O)C(=O)O4 |
Introduction
3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid is a complex organic compound featuring a spiro structure that combines isobenzofuran and xanthene moieties. This compound is notable for its incorporation of boron-containing groups, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl units, which are commonly used in organic synthesis for cross-coupling reactions.
Synthesis and Applications
The synthesis of such complex organic compounds typically involves multiple steps and requires careful control of reaction conditions. These compounds are often used as intermediates in the synthesis of more complex molecules, particularly in pharmaceutical and materials science applications.
Physical and Chemical Characteristics
-
Solubility: Compounds with similar structures are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) .
-
Stability: The stability of these compounds can vary based on their specific functional groups and molecular structure.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume